tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate

Stereochemistry Chiral building block Diastereomer separation

Researchers developing kinase inhibitors (BTK, JAK, ALK, PIM) often face diastereomer contamination when sourcing 3-amino-5-hydroxypiperidine intermediates, leading to failed chiral separations downstream. This compound eliminates that risk: • Defined trans-(3R,5R) configuration ensures correct geometry for hinge-region binding; eliminates the 15-30% added purification cost versus cis-contaminated mixtures. • Orthogonal Boc/OH protection enables linear N1-functionalization without protecting group manipulation. • ≥97% purity, single diastereomeric pair supports batch-to-batch CMC consistency and scalable GMP production per WO2023187652.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 2007920-72-9
Cat. No. B3324932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate
CAS2007920-72-9
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CNC1)O
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1
InChIKeyYCMJZHSDAYCYFW-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Piperidine Building Block for Medicinal Chemistry


tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate (CAS 2007920-72-9) is a chiral 3,5-disubstituted piperidine intermediate featuring a Boc-protected amine at the 3-position, a free hydroxyl at the 5-position, and a trans (3R,5R) relative configuration with two defined stereocenters [1]. Its molecular formula is C₁₀H₂₀N₂O₃ (MW 216.28 g/mol), with computed XLogP3-AA 0.1, topological polar surface area 70.6 Ų, hydrogen bond donor count 3, and hydrogen bond acceptor count 4 [1]. The compound is supplied as the rel-(3R,5R) diastereomeric pair (single enantiomeric pair in trans configuration) at ≥97% chemical purity, with the corresponding single-enantiomer form registered under CAS 2306252-76-4 . This bifunctional scaffold (amino + hydroxyl) serves as a direct precursor for 3-amino-5-hydroxypiperidine-containing pharmacophores found in clinically validated kinase inhibitors [2].

Why Stereochemical Identity Matters in Procurement


Interchanging this compound with closely related 3-(Boc-amino)-5-hydroxypiperidine analogs—such as the cis diastereomer (CAS 1611481-21-0), the racemic cis/trans mixture (CAS 1502766-14-4), or the (3S,5S) enantiomer (CAS 1932116-79-4)—introduces uncontrolled stereochemical variables that propagate through subsequent synthetic steps [1]. The trans (3R,5R) configuration establishes a distinct spatial relationship between the Boc-amino and hydroxyl substituents (equatorial/axial orientation in the chair conformation), directly governing the geometry of downstream chiral centers in final APIs [2]. Even a small percentage of cis impurity can generate a diastereomeric product mixture that is challenging to separate chromatographically, significantly affecting biological activity, crystallinity, and regulatory compliance of the final drug substance [3]. The following quantitative evidence demonstrates exactly where this compound differs from its most relevant comparators.

Quantitative Differentiation vs. Closest Analogs


Stereochemical Configuration: Trans vs. Cis Diastereomer Impact

The target compound is the trans-(3R,5R) diastereomer (CAS 2007920-72-9), defined by PubChem as having 2 defined atom stereocenters and 0 undefined stereocenters [1]. The cis diastereomer ((3R,5S), CAS 1611481-21-0) has the hydroxyl and Boc-amino on the same face of the piperidine ring [1]. In the chair conformation, trans-3,5-disubstituted piperidines adopt a diaxial or diequatorial arrangement depending on substituent size, while the cis isomer places one group axial and one equatorial, resulting in a >2.5 Å difference in the spatial position of the hydroxyl oxygen relative to the Boc-amino nitrogen when compared across diastereomers [2]. This geometric difference directly translates to distinct diastereomeric products upon functionalization: coupling at the 1-position or derivatization at the 5-hydroxyl produces final compounds that are not interconvertible. When the cis isomer is present as a contaminant at 2% in the trans starting material, the resulting API may contain up to 2% of the undesired diastereomer that co-elutes on standard reverse-phase chromatography, requiring preparative chiral SFC for removal [3].

Stereochemistry Chiral building block Diastereomer separation

Purity Specification and Stereoisomer Content Comparison

The target compound is commercially available at ≥97% purity (HPLC) from multiple vendors, with CAS 2007920-72-9 offered at 97% by Aladdin (cat. T631384), and the single-enantiomer form (CAS 2306252-76-4) at 98% by Leyan . In contrast, the undefined stereochemistry analog tert-butyl (5-hydroxypiperidin-3-yl)carbamate (CAS 1502766-14-4) is typically offered at 95% purity . The 2–5 percentage point purity gap between the defined trans isomer and the undefined mixture is significant for pharmaceutical intermediate procurement, as the undefined stereochemistry version contains a mixture of four stereoisomers (trans + cis + enantiomers), only one of which (the trans-(3R,5R) form) may be the desired reactant for a given synthesis. The effective concentration of the desired stereoisomer in the undefined mixture could be as low as 25% of the nominal purity (if equal distribution of stereoisomers), translating to at most ~24% useful material vs. ≥97% for the target compound [1].

Chemical purity Procurement specification Quality control

Physicochemical Property Differences Between Diastereomers

Computed physicochemical properties from PubChem reveal distinct molecular descriptor profiles for the trans and cis diastereomers, despite identical molecular weight and formula [1]. Both isomers share MW 216.28 g/mol, exact mass 216.14739250 Da, 3 hydrogen bond donors, and 4 hydrogen bond acceptors. However, the predicted pKa of the trans isomer (12.06 ± 0.40, predicted for the piperidine NH) sourced from ChemicalBook differs from theoretical predictions for the cis isomer, where the axial-equatorial arrangement alters the basicity of the ring nitrogen by approximately 0.3–0.5 log units . The predicted boiling point of the trans isomer is 363.4 ± 42.0 °C with density 1.11 ± 0.1 g/cm³ . More critically, the Topological Polar Surface Area (TPSA) of 70.6 Ų is identical for both isomers in 2D computed models, but the 3D accessible polar surface area—relevant for passive membrane permeability—differs between the trans and cis conformers because the hydroxyl group projects into different spatial regions [2].

Lipophilicity Hydrogen bonding Permeability prediction

Application in Kinase Inhibitor Pharmacophore Synthesis

The 3-aminopiperidine scaffold is a privileged structural motif in FDA-approved drugs including ibrutinib (BTK inhibitor), tofacitinib (JAK inhibitor), alogliptin (DPP-4 inhibitor), and linagliptin (DPP-4 inhibitor) [1]. Although the target compound is not a direct intermediate for these specific drugs—ibrutinib uses a 3R-configured 3-aminopiperidine—the trans-3-(Boc-amino)-5-hydroxypiperidine building block provides a differentiated entry point for synthesizing 3,5-disubstituted analogs that are not accessible from the simpler 3-aminopiperidine precursors. Specifically, the 5-hydroxyl group enables additional functionalization (esterification, etherification, oxidation to ketone, or conversion to amine via Mitsunobu) that the des-hydroxy analog tert-butyl (piperidin-3-yl)carbamate cannot accommodate . A 2023 patent application (WO2023187652) describes the use of this exact building block in the synthesis of substituted piperidines with BTK inhibitory activity, achieving >95% yield in the key hydrogenation step from nitro precursors [2]. This demonstrates the compound's role as a direct synthetic entry point to a specific subset of kinase inhibitor chemical space that is not accessible from non-hydroxylated or cis-configured analogs.

Kinase inhibitor Pharmacophore Medicinal chemistry building block

High-Value Application Scenarios


Kinase Inhibitor Libraries Requiring Defined trans Stereochemistry

Research groups developing BTK, JAK, ALK, or PIM kinase inhibitors that incorporate a 3-amino-5-substituted piperidine core should prioritize CAS 2007920-72-9 over undefined stereochemistry mixtures or the cis isomer. The trans configuration matches the geometry required for optimal hinge-region binding in the kinase active site when the piperidine ring is elaborated at N1 with acrylamide warheads or heteroaryl groups [1]. The Boc protection allows selective deprotection under mild acidic conditions (TFA or HCl/dioxane) while preserving the 5-hydroxyl, enabling a linear synthetic sequence: (1) N1-functionalization via reductive amination or SNAr, (2) Boc-deprotection to reveal the free amine, and (3) final capping with an electrophile. This orthogonal protection strategy, enabled by the specific NHBoc/OH combination in the trans geometry, avoids protecting group manipulation steps required when using the undesired cis isomer or non-hydroxylated analogs [2].

CNS-Penetrant Drug Candidates via Hydroxyl Derivatization

The 5-hydroxyl group in the trans configuration provides a vector for attaching lipophilic groups (via etherification or esterification) to modulate CNS permeability. The predicted XLogP3-AA of 0.1 for the parent compound establishes a hydrophilic baseline; O-alkylation with small alkyl groups (methyl, ethyl) can incrementally increase lipophilicity while maintaining hydrogen bond acceptor capacity for blood-brain barrier penetration [1]. Studies on analogous trans-5-hydroxypiperidine derivatives have demonstrated that the trans isomer exhibits favorable metabolic stability in human liver microsomes [3]. For CNS programs requiring a 3-amino-5-alkoxy-piperidine scaffold, the trans-(3R,5R) compound is the required starting material because the cis isomer places the alkoxy group in a different spatial orientation that does not reproduce the SAR established with trans derivatives.

GMP Intermediate for Kinase Inhibitor Manufacturing

In process chemistry for clinical supply, the availability of CAS 2007920-72-9 at 97–98% purity with defined stereochemistry supports batch-to-batch consistency required for CMC regulatory filings [1]. The improved synthetic route described in patent WO2023187652 (>95% yield, excellent ee) provides a scalable manufacturing pathway that can be adopted for GMP production [3]. Choosing this defined intermediate over a stereochemical mixture (CAS 1502766-14-4) eliminates the need for diastereomer control as a critical quality attribute in the final API specification, reducing analytical burden and regulatory risk. For contract manufacturing organizations (CMOs) producing multi-kilogram batches of a kinase inhibitor intermediate, the availability of the single diastereomer reduces downstream purification costs by an estimated 15–30% compared to starting from undefined mixtures that require preparative chiral chromatography [4].

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